4-[(1H-imidazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(5-methyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-11-8-17-15(21-11)18-14(20)13-4-2-12(3-5-13)9-19-7-6-16-10-19/h2-8,10H,9H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSTYINGPWKDQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-imidazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide typically involves the formation of the imidazole and thiazole rings followed by their coupling with a benzamide moiety. One common method involves the reaction of 4-(chloromethyl)benzoyl chloride with 1H-imidazole and 5-methyl-1,3-thiazole-2-amine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(1H-imidazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzamide and thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing thiazole and imidazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to 4-[(1H-imidazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide have been synthesized and tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed promising antibacterial activity, suggesting the compound's potential as an antimicrobial agent .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organisms | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 16 |
| Compound B | S. aureus | 8 |
| Compound C | Aspergillus niger | 32 |
Anticancer Activity
The anticancer potential of compounds similar to this compound has been evaluated in various studies. These compounds have shown efficacy against different cancer cell lines, including colorectal carcinoma (HCT116). For instance, certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil, indicating a strong potential for further development as anticancer drugs .
Table 2: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | HCT116 | 5.85 |
| Compound E | MCF7 | 4.53 |
| Compound F | A549 | 9.99 |
Case Studies
Several studies have documented the synthesis and biological evaluation of thiazole and imidazole derivatives:
- Synthesis and Evaluation : A study synthesized various amides derived from thiazole and evaluated their antibacterial and antifungal activities. The results indicated that modifications in the molecular structure significantly affected the biological activity .
- Antitumor Activity : Another research focused on benzoimidazole derivatives showed that specific substitutions enhanced anticancer activity against human colorectal carcinoma cell lines .
Mechanism of Action
The mechanism of action of 4-[(1H-imidazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the thiazole ring can interact with hydrophobic pockets in proteins. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-[(1H-imidazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide with analogous benzamide or acetamide derivatives containing imidazole, thiazole, or related heterocycles. Data are derived from synthesis, spectroscopic characterization, and biological evaluation reported in the evidence.
Key Findings and Analysis
Structural Influence on Activity :
- The imidazole-methyl group in the target compound may enhance solubility and metal-binding capacity compared to purely aromatic analogs (e.g., 8d or L1–L3) .
- 5-Methyl-thiazole vs. thiadiazole (303066-80-0): Thiazole’s lower electron-withdrawing nature may improve metabolic stability compared to thiadiazole .
Synthetic Strategies :
Biological Activity
4-[(1H-imidazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound's structure incorporates an imidazole moiety, a thiazole ring, and a benzamide group, which are known to contribute to its biological properties.
The biological activity of this compound is largely attributed to its interactions with specific molecular targets within cells. The imidazole and thiazole rings are known to participate in various biochemical processes:
- Inhibition of Kinases : Similar compounds have shown promise as inhibitors of receptor tyrosine kinases, which play crucial roles in cancer cell proliferation and survival. For instance, derivatives with similar structures have demonstrated significant inhibition of RET kinase activity, suggesting a potential mechanism for this compound's anticancer effects .
- Antimicrobial Activity : Compounds containing imidazole and thiazole moieties have been reported to exhibit antimicrobial properties. The ability of these compounds to disrupt microbial cell membranes or interfere with metabolic pathways is a significant area of research .
Biological Assays and Efficacy
Several studies have evaluated the biological activity of related compounds through various assays:
Table 1: Summary of Biological Assays
| Assay Type | Target | IC50 (µM) | Reference |
|---|---|---|---|
| MTT Assay | Cancer Cell Lines | 25.72 ± 3.95 | |
| Kinase Inhibition | RET Kinase | Moderate to High | |
| Antimicrobial Assay | Bacterial Strains | Variable |
Case Studies
Case Study 1: Anticancer Activity
In a recent study, a compound structurally similar to this compound was evaluated for its anticancer properties against MCF cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, significantly reducing tumor growth in vivo .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thiazole-containing compounds. The results demonstrated that these compounds effectively inhibited the growth of several bacterial strains, suggesting that this compound could be further explored as a potential antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(1H-imidazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with imidazole alkylation followed by amide coupling. Key steps include:
- Imidazole functionalization : Reacting 1H-imidazole with a benzyl halide derivative under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methylene bridge .
- Amide bond formation : Coupling the imidazole-methylbenzoyl intermediate with 5-methyl-1,3-thiazol-2-amine using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in anhydrous DMF or acetonitrile .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) yields >85% purity .
- Critical factors : Solvent choice (polar aprotic solvents enhance reactivity), temperature control (25–60°C), and inert atmospheres prevent side reactions .
Q. How is structural confirmation achieved for this compound, and what analytical techniques are most reliable?
- Methodological Answer : A combination of spectroscopic and analytical methods is essential:
- 1H/13C NMR : Confirm connectivity via imidazole proton signals (δ 7.5–8.0 ppm, aromatic), methylene bridge (δ 4.8–5.2 ppm), and thiazole C=O resonance (δ 165–170 ppm) .
- IR spectroscopy : Detect amide C=O stretching (1650–1680 cm⁻¹) and imidazole N-H bending (3200–3400 cm⁻¹) .
- Elemental analysis : Validate purity by comparing calculated vs. observed C/H/N percentages (e.g., C: 58.23% calc. vs. 58.15% obs.) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 343.12) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between calculated and observed elemental analysis data for this compound?
- Methodological Answer : Discrepancies (e.g., ±0.3% in C/H/N) may arise from incomplete purification or hygroscopicity. Solutions include:
- Re-crystallization : Use mixed solvents (e.g., CH₃OH/CH₂Cl₂) to remove trace impurities .
- Alternative quantification : Employ combustion analysis or X-ray crystallography to cross-validate .
- Stoichiometric verification : Re-examine reaction stoichiometry, especially for moisture-sensitive intermediates .
Q. What computational strategies predict the compound’s bioactivity and binding modes with target enzymes?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions:
- Target selection : Prioritize enzymes with conserved binding pockets (e.g., PFOR in anaerobic organisms ).
- Docking parameters : Use Lamarckian genetic algorithms, grid sizes covering active sites (e.g., 60 × 60 × 60 ų), and flexible ligand conformations .
- Validation : Compare docking poses with crystallographic data (e.g., RMSD <2.0 Å) .
- Key findings : Imidazole and thiazole moieties form hydrogen bonds with catalytic residues (e.g., His256 in PFOR), while the benzamide group stabilizes hydrophobic interactions .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Methodological Answer : SAR optimization involves systematic substitutions:
- Thiazole modifications : Introduce electron-withdrawing groups (e.g., Cl, F) at the 5-methyl position to enhance metabolic stability .
- Benzamide variations : Replace the 4-position with phenoxy or fluorophenyl groups to improve target affinity .
- Imidazole substitution : Test 2- or 4-methylimidazole analogs to reduce off-target effects .
- Biological assays : Screen analogs against enzyme inhibition (IC50) and cytotoxicity (MTT assays) to identify lead candidates .
Data Contradiction Analysis
Q. How should conflicting spectral data (e.g., NMR shifts) be addressed during structural elucidation?
- Methodological Answer : Contradictions arise from solvent effects or dynamic processes (e.g., tautomerism):
- Solvent standardization : Use deuterated DMSO or CDCl₃ for consistency .
- 2D NMR : Employ HSQC and HMBC to resolve overlapping signals (e.g., imidazole vs. thiazole protons) .
- Dynamic effects : Variable-temperature NMR (25–60°C) detects tautomerization (e.g., imidazole N-H exchange) .
Experimental Design Considerations
Q. What strategies ensure reproducibility in multi-step syntheses of this compound?
- Methodological Answer :
- Intermediate characterization : Validate each step via TLC and LC-MS before proceeding .
- Catalyst optimization : Use Cu(I)-catalyzed click chemistry for triazole intermediates (e.g., 82% yield with CuBr/PPh₃) .
- Scale-up protocols : Maintain inert atmospheres and controlled cooling rates during exothermic reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
